molecular formula C2H7IN2S B1295613 Methyl aminomethanimidothioate hydroiodide CAS No. 4338-95-8

Methyl aminomethanimidothioate hydroiodide

Cat. No. B1295613
CAS RN: 4338-95-8
M. Wt: 218.06 g/mol
InChI Key: LFXAECSQJSRSTP-UHFFFAOYSA-N
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Description

Methyl aminomethanimidothioate hydroiodide is a compound that can be associated with the chemical reactions of sulfhydryl reagents and amines. Although the provided papers do not directly discuss this compound, they provide insights into related chemistry. For instance, methyl methanesulfonothioate (MMTS) is a sulfhydryl reagent that has been shown to react with amino groups, suggesting a potential similarity in reactivity with methyl aminomethanimidothioate hydroiodide .

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane to produce amino acid methyl esters . This method could potentially be adapted for the synthesis of methyl aminomethanimidothioate hydroiodide by substituting the appropriate starting materials and conditions.

Molecular Structure Analysis

While the molecular structure of methyl aminomethanimidothioate hydroiodide is not directly analyzed in the provided papers, the structure of similar compounds, such as amino acid methyl esters, has been successfully synthesized, which suggests that the molecular structure of methyl aminomethanimidothioate hydroiodide could be deduced by analogy .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to methyl aminomethanimidothioate hydroiodide can be inferred from the reactions of MMTS with amines, where it forms methylsulfenamide derivatives . Additionally, aminomethylation reactions have been studied in the synthesis of regioisomeric aurones, indicating that aminomethylation is a viable pathway for introducing amino groups into certain molecular frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl aminomethanimidothioate hydroiodide are not directly reported in the provided papers. However, the reactivity of MMTS with amines suggests that methyl aminomethanimidothioate hydroiodide may also exhibit reactivity with nucleophilic groups, such as amines, under certain conditions . The synthesis of amino acid methyl esters also implies that the compound may be soluble in methanol or similar solvents .

Scientific Research Applications

Synthesis of Aminoazines

Methyl aminomethanimidothioate hydroiodide plays a role in the synthesis of aminoazines. Aminoazines are synthesized using this compound in reactions with various aromatic aldehydes, aided by solid base and microwave irradiation. This method offers advantages like short reaction times, high yields, and solvent-free reactions, leading to direct production of aminoazines (Vahdat et al., 2014).

DNA Structure Research

This compound has been utilized in research related to the structure of DNA. In a study, the hydroiodide form of this compound was measured to explore its spectral properties, contributing to a deeper understanding of DNA's structure (Miles, 1961).

Analysis of Amino Acids and Oligopeptides

In the field of analytical chemistry, methyl aminomethanimidothioate hydroiodide is used in the analysis of amino acids and oligopeptides. It aids in studying the methylation reactions on groups containing acidic hydrogen moieties during pyrolysis (Hendricker & Voorhees, 1998).

Antibacterial Compound Synthesis

It is also involved in the synthesis of antibacterial compounds. Specifically, it was used to create 3-R-4-substituted-delta2-1,2,4-triazoline-5-thione, which demonstrated notable antibacterial activities (Dobosz et al., 2003).

Safety And Hazards

“Methyl aminomethanimidothioate hydroiodide” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXAECSQJSRSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2986-19-8 (Parent)
Record name Methylthiouronium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl aminomethanimidothioate hydroiodide

CAS RN

4338-95-8
Record name Carbamimidothioic acid, methyl ester, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4338-95-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthiouronium iodide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004338958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4338-95-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142512
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Record name S-methylthiouronium iodide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Yang, C Yang, Y Zhang, X Yan, Y Ma, Y Zhang… - Biomaterials …, 2022 - pubs.rsc.org
… Methyl aminomethanimidothioate hydroiodide in acetonitrile (6 ml, 145 mg ml −1 ) was then … Finally, to remove the unreacted methyl aminomethanimidothioate hydroiodide, the solid …
Number of citations: 18 pubs.rsc.org
J Xu, Y Liu, Y Li, H Wang, S Stewart… - Nature …, 2019 - nature.com
… and methyl aminomethanimidothioate hydroiodide was purchased from Santa Cruz Biotechnology. Anti-POLR2A antibody (sc-47701, dilution of 1:10,000 for western blot and 1:200 for …
Number of citations: 111 www.nature.com
Y Liu, J Xu, HH Choi, C Han, Y Fang, Y Li… - Nature …, 2018 - nature.com
Chromosome 17q23 amplification occurs in ~11% of human breast cancers. Enriched in HER2+ breast cancers, the 17q23 amplification is significantly correlated with poor clinical …
Number of citations: 53 www.nature.com

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